molecular formula C10H15N3O5 B1283190 3-Methylcytidin CAS No. 2140-64-9

3-Methylcytidin

Katalognummer: B1283190
CAS-Nummer: 2140-64-9
Molekulargewicht: 257.24 g/mol
InChI-Schlüssel: RDPUKVRQKWBSPK-ZOQUXTDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Methylcytidine is a modified nucleoside found in various RNA molecules. It is a derivative of cytidine, where a methyl group is attached to the third carbon of the cytosine ring. This modification plays a crucial role in the stability, structure, and function of RNA, influencing gene expression and cellular processes .

Wissenschaftliche Forschungsanwendungen

Biochemical Roles of 3-Methylcytidine

Influence on RNA Structure and Function
The methylation at the N3 position of cytidine alters the chemical properties of the nucleotide, significantly affecting base pairing interactions. Studies have shown that 3-methylcytidine disrupts the stability of the Watson-Crick C:G pair and reduces discrimination between C:G pairs and mismatched pairs (C:A, C:U, C:C) . This modification can impede high-fidelity reverse transcriptases, leading to increased mutation rates during cDNA synthesis .

Methyltransferase Activity
Recent research has identified specific methyltransferases responsible for installing m³C in human tRNAs, such as METTL2A/B, METTL6, and METTL8. These enzymes recognize substrate tRNAs through specific sequence motifs and modified nucleotides . The activity of these methyltransferases is crucial for maintaining proper tRNA structure and function; a lack of m³C modifications can impair translation efficiency .

Structural Insights from Molecular Dynamics

Molecular dynamics simulations have provided detailed insights into the structural implications of m³C modifications within RNA duplexes. These studies reveal that the presence of m³C can lead to flexible RNA structures that accommodate various chemical modifications while affecting duplex stability . Such flexibility may be advantageous for therapeutic applications, particularly in enhancing the efficacy of antisense oligonucleotides and RNA interference mechanisms .

Implications in Cancer Biology

3-Methylcytidine has been implicated in cancer biology through its association with tumor progression. The expression of demethylating enzymes like ALKBH3 has been linked to the regulation of m³C levels in tRNA, influencing RNA stability and degradation processes . Understanding how m³C modifications contribute to cancer-related pathways could lead to novel therapeutic strategies targeting these modifications.

Therapeutic Applications

Antisense Oligonucleotides and RNA Interference
The unique properties of m³C-modified RNA strands make them promising candidates for therapeutic applications. The ability to fine-tune melting temperatures (T_m) through position-dependent modifications allows for tailored oligonucleotide designs that enhance binding affinity and specificity . This could significantly improve the efficacy of antisense oligonucleotides and small interfering RNAs (siRNAs) used in gene silencing therapies.

Potential for Gene Regulation
The dynamic nature of m³C modifications raises the possibility of their role in fine-tuning gene expression under varying cellular conditions. Recent advances in quantitative mapping techniques have enabled researchers to identify m³C sites with single-nucleotide resolution, providing insights into their stoichiometries and functional relevance . This knowledge could lead to innovative approaches in gene regulation therapies.

Case Studies

Study Focus Findings
McIntyre et al., 2018Role in viral RNAsDetected m³C in Zika virus and dengue virus RNAs; suggested role in viral mutation rates .
Bohnsack et al., 2022Methyltransferase dynamicsIdentified specific methyltransferases for m³C installation; highlighted importance for tRNA function .
Ueda et al., 2017Cancer biologyLinked ALKBH3 expression to tumor progression; suggested m³C's role in RNA stability .

Biochemische Analyse

Biochemical Properties

3-Methylcytidine is formed by the methylation of cytidine at the nitrogen atom at position 3 (N3). This modification is catalyzed by specific methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes recognize specific sequence motifs within the RNA and catalyze the transfer of a methyl group to the cytidine residue. The presence of 3-Methylcytidine in tRNA is particularly important for maintaining the correct structure and function of the anticodon loop, which is essential for accurate translation .

Cellular Effects

3-Methylcytidine has significant effects on various cellular processes. In tRNA, the presence of 3-Methylcytidine at position 32 (m3C32) is crucial for maintaining the correct structure of the anticodon loop, which ensures accurate decoding during translation . The absence of this modification can lead to impaired cytoplasmic and mitochondrial translation, reduced stem cell pluripotency, and impaired mitochondrial function . In mRNA, 3-Methylcytidine can influence gene expression by modulating the stability and function of the RNA molecule .

Molecular Mechanism

The molecular mechanism of 3-Methylcytidine involves its interaction with specific methyltransferases that catalyze its formation. For example, METTL8 has been identified as the enzyme responsible for the methylation of cytidine at position 32 in mitochondrial tRNAs . This enzyme recognizes specific sequence motifs within the tRNA and catalyzes the transfer of a methyl group to the cytidine residue. The presence of 3-Methylcytidine in the anticodon loop of tRNA is essential for maintaining the correct structure and function of the tRNA molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylcytidine can change over time. The stability and degradation of this modification can influence its long-term effects on cellular function. For example, the absence of 3-Methylcytidine in tRNA can lead to impaired translation and reduced stem cell pluripotency over time . Additionally, the development of quantitative, transcriptome-wide mapping approaches has revealed that 3-Methylcytidine is a dynamic modification that can contribute to fine-tuning gene expression under different conditions .

Dosage Effects in Animal Models

The effects of 3-Methylcytidine can vary with different dosages in animal models. High doses of this modification can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular function. For example, studies have shown that the absence of 3-Methylcytidine in tRNA can lead to impaired translation and reduced stem cell pluripotency

Metabolic Pathways

3-Methylcytidine is involved in various metabolic pathways, including the biogenesis and function of tRNA and mRNA. The methylation of cytidine at position 3 is catalyzed by specific methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes recognize specific sequence motifs within the RNA and catalyze the transfer of a methyl group to the cytidine residue. The presence of 3-Methylcytidine in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation .

Transport and Distribution

The transport and distribution of 3-Methylcytidine within cells and tissues are mediated by specific transporters and binding proteins. For example, METTL8 has been identified as the enzyme responsible for the methylation of cytidine at position 32 in mitochondrial tRNAs . This enzyme is targeted to mitochondria via an N-terminal pre-sequence, where it catalyzes the formation of 3-Methylcytidine in mitochondrial tRNAs . The presence of 3-Methylcytidine in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation .

Subcellular Localization

The subcellular localization of 3-Methylcytidine is primarily within the cytoplasm and mitochondria, where it is found in tRNA and mRNA molecules . The presence of 3-Methylcytidine in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation . Additionally, the presence of 3-Methylcytidine in mRNA can influence gene expression by modulating the stability and function of the RNA molecule .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Methylcytidin beinhaltet typischerweise die Methylierung von Cytidin. Ein gängiges Verfahren ist die Verwendung von Methyliodid als Methylierungsmittel in Gegenwart einer Base wie Natriumhydrid. Die Reaktion wird in einem aprotischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann enzymatische Verfahren unter Verwendung spezifischer Methyltransferasen umfassen. Diese Enzyme katalysieren den Transfer einer Methylgruppe von S-Adenosylmethionin zu Cytidinresten in RNA und erzeugen this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Methylcytidin kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Methylcytidine is unique due to its specific methylation at the third carbon of the cytosine ring. This specific modification has distinct effects on RNA structure and function compared to other methylated cytidines. Its role in fine-tuning gene expression and its potential as a biomarker make it a compound of significant interest in various fields of research .

Biologische Aktivität

3-Methylcytidine (m³C) is a modified nucleoside found in various RNA species, particularly tRNA and mRNA. Its biological activity has garnered significant attention due to its implications in RNA stability, translation efficiency, and potential roles in various diseases. This article synthesizes current research findings on m³C, highlighting its biochemical properties, enzymatic modifications, and relevance in cellular processes.

1. Overview of 3-Methylcytidine

3-Methylcytidine is a methylated form of cytidine, where a methyl group is added at the 3-position of the cytosine ring. This modification can influence the structure and function of RNA molecules, affecting their interactions with other cellular components.

1.1 Historical Context

The presence of m³C was first identified in tRNA in the early 1970s. Since then, research has expanded to explore its occurrence in mRNA and other RNA types, revealing its widespread significance across different organisms .

2. Enzymatic Modification and Mechanisms

The addition of m³C to RNA is catalyzed by specific methyltransferases. Recent studies have identified several key enzymes responsible for this modification:

  • METTL2A/B : These enzymes are crucial for installing m³C at position C32 in tRNAs.
  • METTL6 : Involved in the methylation process, particularly in response to cellular stress.
  • METTL8 : Its expression levels have been correlated with various cancers, suggesting a role in tumor biology .

The recognition of substrate tRNAs by these methyltransferases is influenced by sequence motifs within the anticodon loop and the presence of other modified nucleotides. The interplay between m³C and other modifications like t6A37 enhances the structural integrity of tRNA and its functional capacity during translation .

3.1 Influence on RNA Structure and Stability

Methylation at the 3-position alters base pairing properties. Studies indicate that m³C disrupts the stability of Watson-Crick base pairs, particularly affecting C:G pairing fidelity. This disruption can lead to increased mutation rates during reverse transcription processes .

3.2 Role in Translation

The presence of m³C is critical for proper tRNA function. Lack of this modification has been shown to impair translation efficiency, indicating that m³C plays a significant role in codon-anticodon recognition during protein synthesis .

4. Implications in Disease

Research has linked alterations in m³C levels to various diseases, including cancer and metabolic disorders:

  • Cancer : Elevated expression levels of METTL8 have been associated with poor prognosis in pancreatic adenocarcinoma, while its downregulation correlates with better outcomes in low-grade gliomas .
  • Metabolic Disorders : Changes in m³C modifications may also influence metabolic pathways, although this area requires further investigation .

5. Case Studies

Several studies illustrate the biological activity of m³C:

  • A study utilizing HAC-seq (Hydrazine-Aniline Cleavage sequencing) profiled m³C modifications across human cell types, revealing that tRNAs are the predominant species modified by m³C .
  • Another investigation into METTL8 knockout models demonstrated significant reductions in m³C levels within liver tissues, correlating these changes with altered translation dynamics .

6. Data Summary

The following table summarizes key findings related to the biological activity and significance of 3-methylcytidine:

FeatureDetail
Modification Type Methylation at the 3-position of cytidine (m³C)
Key Enzymes METTL2A/B, METTL6, METTL8
Biological Role Influences RNA structure/stability; essential for translation
Disease Associations Linked to cancer prognosis; metabolic disorders
Research Techniques Used HAC-seq for profiling; reverse transcription assays

7. Conclusion

The biological activity of 3-methylcytidine is multifaceted, influencing RNA stability, translation efficiency, and disease progression. Ongoing research continues to uncover the complexities surrounding this modification and its potential therapeutic implications.

Future studies are needed to fully elucidate the mechanisms by which m³C affects RNA function and to explore its roles across different biological contexts.

Eigenschaften

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPUKVRQKWBSPK-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-64-9
Record name 3-Methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcytidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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